2-Hydroxy-3-methoxybenzoic acid glucose ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

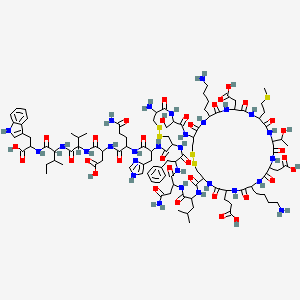

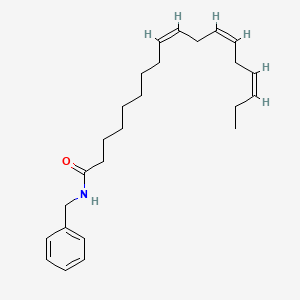

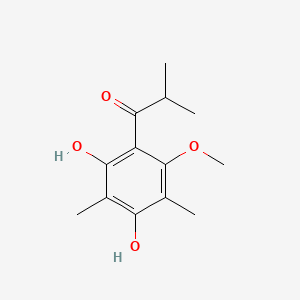

2-Hydroxy-3-methoxybenzoic acid glucose ester is a compound purified from the whole plants of Gentiana scabra . It shows a potent antagonistic activity against platelet activating factor (PAF), and can prevent mice from PAF-induced death at a dose of 300 micrograms/mouse .

Molecular Structure Analysis

The molecular formula of this compound is C14H18O9 . The molecular weight is 330.28 g/mol .Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 552.2±50.0 °C . The density is predicted to be 1.59±0.1 g/cm3 . The acidity coefficient (pKa) is predicted to be 7.78±0.35 .Aplicaciones Científicas De Investigación

Isolation from Plants : 2-Hydroxy-3-methoxybenzoic acid glucose ester was isolated from the whole plant of Gentiana formosana, demonstrating its natural occurrence in specific plant species (Kuo, Yen, Chung, & Lin, 1996).

Esterification Research : Research on the esterification of p-hydroxybenzoic acid with glucose, which can be expected to produce esters like this compound, has been conducted to explore the role of catalysts in accelerating the reaction process (Putri, Wibowo, & Kosela, 2019).

Metabolism Studies : In Vanilla planifolia cell cultures, feeding of methoxycinnamic acids led to the formation of related benzoic acids, suggesting the role of this compound in plant metabolism (Funk & Brodelius, 1990).

Antibacterial Activity : Novel ester/hybrid derivatives of vanillic acid, which is related to 2-Hydroxy-3-methoxybenzoic acid, have been synthesized and tested for antibacterial activity, indicating potential medical applications (Satpute, Gangan, & Shastri, 2018).

Glucoside and Glucose Ester Studies : The distribution of hydroxybenzoic acid glucosides and glucose esters, including compounds like this compound, has been investigated in plants, highlighting their occurrence in nature (Klick & Herrmann, 1988).

PAF Antagonistic Activity : this compound isolated from Gentiana scabra showed anti-platelet activating factor (PAF) activity, suggesting potential for treating peripheral circulation disorders (Huh, Kim, & Lee, 1998).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxy-3-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O9/c1-21-7-4-2-3-6(9(7)16)13(20)23-14-12(19)11(18)10(17)8(5-15)22-14/h2-4,8,10-12,14-19H,5H2,1H3/t8-,10-,11+,12-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQPDLWSZUWOPL-CGUBKOMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C(=O)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1O)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium;4-[(4-anilino-5-sulfonaphthalen-1-yl)diazenyl]-5-oxidonaphthalene-1-sulfonate](/img/structure/B593413.png)

![methyl (2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]acetate;hydrochloride](/img/structure/B593417.png)